4,6-Dichloroquinolin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
4,6-dichloroquinolin-3-amine |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-4H,12H2 |
InChI Key |
INSARLYGKZCQIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Dichloroquinolin 3 Amine
Precursor Synthesis Strategies for Dichloroquinoline Intermediates
The foundational step in the synthesis of 4,6-dichloroquinolin-3-amine is the construction of a quinoline (B57606) ring bearing chlorine atoms at the 4 and 6 positions. This can be achieved through various cyclization and functionalization strategies.
Synthesis of Relevant Dichloroquinoline Scaffolds (e.g., 4,6-dichloroquinoline)
A common strategy for constructing the quinoline core involves the cyclization of an appropriate aniline (B41778) derivative. For instance, the synthesis of 4,7-dichloroquinoline (B193633) often commences with the reaction of m-chloroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form a 4-hydroxy-7-chloroquinoline derivative. nbinno.comnih.gov Subsequent chlorination of the hydroxyl group at the C4 position, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), yields the desired dichloroquinoline. nbinno.comnih.govyoutube.com A similar strategy could be envisioned for 4,6-dichloroquinoline (B1298317), starting from p-chloroaniline.
The chlorination of a 4-hydroxy-6-chloroquinoline intermediate is a key transformation. This is typically achieved by heating the hydroxyquinoline with a strong chlorinating agent.
| Reactant | Reagent | Conditions | Product | Yield | Reference |
| 4-Hydroxy-7-chloroquinoline | Phosphorus oxychloride (POCl₃) | Reflux | 4,7-Dichloroquinoline | 89.5% | youtube.com |
| 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃ / PCl₅ | - | 2,4-Dichloro-8-methylquinoline | - | mdpi.com |
This table presents data for analogous chlorination reactions to illustrate the general methodology.
Functionalization of Quinoline Rings for Halogen Introduction
Direct and regioselective halogenation of the quinoline ring is another important strategy for introducing the required chlorine atoms. Electrophilic aromatic substitution is the primary mechanism for introducing halogens onto the carbocyclic ring of the quinoline system. The position of substitution (C5, C6, C7, or C8) is influenced by the reaction conditions and the directing effects of existing substituents.
Electrophilic chlorination of the quinoline core generally favors substitution at the C5 and C8 positions due to the electronic properties of the heterocyclic system. nih.gov Achieving selective chlorination at the C6 position often requires starting with an aniline already bearing a chlorine atom at the para position, as seen in the cyclization strategies mentioned above.
However, modern methods for C-H functionalization are emerging that can offer alternative routes to regioselective halogenation. While not specifically documented for the C6 position of 4-chloroquinoline (B167314), these advanced techniques provide potential avenues for future synthetic explorations.
Regioselective Amination Approaches at the C3 Position
With the 4,6-dichloroquinoline scaffold in hand, the next critical step is the introduction of an amine group specifically at the C3 position. This is a challenging transformation due to the electronic nature of the quinoline ring, where the C2 and C4 positions are generally more susceptible to nucleophilic attack. However, several strategies can be employed to achieve the desired regioselectivity.
Nucleophilic Aromatic Substitution (SNAr) Strategies for Amine Introduction
Nucleophilic aromatic substitution (SNAr) is a plausible, though challenging, route for the direct amination of a halo-substituted quinoline at the C3 position. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group (such as a halogen) must be present at the position of substitution. youtube.comnih.govresearchgate.netmdpi.com
In the context of 4,6-dichloroquinoline, the chlorine atoms themselves are electron-withdrawing, which can facilitate nucleophilic attack. However, the C2 and C4 positions are inherently more electron-deficient in the quinoline ring system, making them more reactive towards nucleophiles. Therefore, direct amination of 4,6-dichloroquinoline would likely lead to a mixture of products, with substitution at the C4 position being a major competing reaction.
To achieve regioselective amination at C3 via SNAr, one would typically require a precursor that is halogenated at the C3 position (e.g., 3-bromo-4,6-dichloroquinoline). The success of such a reaction would then depend on the relative reactivity of the halogens at the C3, C4, and C6 positions. The C4-chloro group is generally the most labile towards nucleophilic displacement.
Transition Metal-Catalyzed Amination Protocols (e.g., Palladium-catalyzed amination)
Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of amines under relatively mild conditions.
The application of a Buchwald-Hartwig amination to a 3-halo-4,6-dichloroquinoline derivative presents a promising strategy for the synthesis of this compound. This approach would involve the selective coupling of an ammonia (B1221849) surrogate or a protected amine at the C3 position. The success of this reaction would depend on the careful selection of the palladium catalyst, ligand, base, and reaction conditions to favor coupling at the desired position over the other halogenated sites.
Selective amination of a dihaloquinoline has been demonstrated in the literature. For instance, the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) at the C6 position (the aryl bromide) in the presence of the C2 position (the heteroaryl chloride) has been achieved through careful optimization of reaction conditions. nih.gov This highlights the potential for achieving regioselectivity in polyhalogenated systems.
| Aryl Halide | Amine Source | Catalyst/Ligand | Product | Reference |
| Aryl Chlorides/Bromides | Ammonium Salts | Palladium | Primary Arylamines | mpdkrc.edu.in |
| 6-Bromo-2-chloroquinoline | Cyclic Amines | Palladium/Various Ligands | 6-Amino-2-chloroquinoline | nih.gov |
This table provides examples of Buchwald-Hartwig aminations on related systems.
Indirect Amination Routes via Nitro or Cyano Precursors
Given the challenges of direct amination at the C3 position, indirect routes involving the introduction of a nitrogen-containing functional group that can be subsequently converted to an amine offer a valuable alternative.
Via Nitro Precursors:
One common indirect method involves the nitration of the quinoline ring, followed by reduction of the nitro group to an amine. The synthesis of 4,6-dichloro-3-nitroquinoline (B2450697) would be the first step. The nitration of a 4,6-dichloroquinoline precursor would need to be regioselective for the C3 position. Following successful nitration, the resulting 4,6-dichloro-3-nitroquinoline can be reduced to the target this compound. A variety of reducing agents are available for the conversion of nitroarenes to anilines, including catalytic hydrogenation (e.g., H₂/Pd-C), and metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl). wikipedia.org The choice of reducing agent would need to be compatible with the chloro-substituents on the quinoline ring.
A similar multi-step synthesis has been reported for 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which was synthesized from 4-methoxyaniline through cyclization, nitration, and chlorination steps. atlantis-press.comatlantis-press.com
Via Cyano Precursors:
Another indirect route involves the introduction of a cyano group at the C3 position, followed by its reduction to an aminomethyl group or hydrolysis to a carboxylic acid and subsequent Curtius, Hofmann, or Schmidt rearrangement to the amine. The synthesis of 4,6-dichloroquinoline-3-carbonitrile (B1346746) would be the initial step. This could potentially be achieved through methods such as the Sandmeyer reaction on a 3-aminoquinoline (B160951) precursor or through modern palladium-catalyzed cyanation reactions on a 3-haloquinoline.
Once the 4,6-dichloroquinoline-3-carbonitrile is obtained, it can be reduced to the corresponding amine. Common reagents for the reduction of nitriles to primary amines include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or other hydride reagents.
| Precursor | Key Transformation | Product |
| 4,6-Dichloro-3-nitroquinoline | Reduction (e.g., Fe/HCl, H₂/Pd-C) | This compound |
| 4,6-Dichloroquinoline-3-carbonitrile | Reduction (e.g., LiAlH₄, Catalytic Hydrogenation) | 4,6-Dichloroquinolin-3-aminomethyl |
This table outlines the key transformations in the indirect amination routes.
Multi-Step Synthesis Design and Optimization for this compound
The design of a multi-step synthesis for this compound typically revolves around the initial formation of a substituted quinoline ring, followed by the introduction of the chloro and amino groups. A plausible and common strategy involves the synthesis of a nitro-substituted precursor, which can then be reduced to the target amine.
A hypothetical synthetic route could commence with a suitably substituted aniline that undergoes a cyclization reaction to form the quinoline scaffold. This is often followed by chlorination and nitration reactions, where controlling the regioselectivity is paramount. The final step would be the reduction of the nitro group to the desired 3-amino functionality. For instance, a synthesis could be adapted from the preparation of similar compounds like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which involves cyclization, nitration, and chlorination steps. researchgate.netatlantis-press.comatlantis-press.com
The reduction of a nitroquinoline precursor to an aminoquinoline is a well-established transformation. nih.govacs.orgacs.org Various reducing agents can be employed, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation, to efficiently convert the nitro group to an amine.
Table 1: Potential Multi-Step Synthetic Approach
| Step | Reaction | Reagents and Conditions | Intermediate |
| 1 | Cyclization | Substituted aniline, reagents for ring formation (e.g., Conrad-Limpach or Doebner-von Miller reaction) | Substituted quinolinone |
| 2 | Chlorination | POCl₃ or SOCl₂ | Dichloroquinoline derivative |
| 3 | Nitration | HNO₃/H₂SO₄ | 4,6-dichloro-3-nitroquinoline |
| 4 | Reduction | SnCl₂/HCl or H₂/Pd-C | This compound |
Sequential Functionalization Strategies
Sequential functionalization is a key strategy in the synthesis of complex molecules like this compound. This approach involves the stepwise introduction of functional groups, allowing for precise control over the final structure.
In the context of this target molecule, a sequential approach would likely involve:
Formation of the Dichloroquinoline Core: Synthesis of 4,6-dichloroquinoline as the foundational scaffold. This can be achieved through various named reactions for quinoline synthesis starting from an appropriately substituted aniline, followed by chlorination.
Regioselective Nitration: The introduction of a nitro group at the 3-position of the 4,6-dichloroquinoline ring. This step is critical and often challenging due to the directing effects of the existing chloro substituents and the quinoline nitrogen.
Reduction to the Amine: The final step involves the selective reduction of the nitro group to the amine, yielding the desired this compound.
This stepwise approach allows for the purification and characterization of intermediates at each stage, ensuring the correct regiochemistry before proceeding to the next transformation. A similar three-step synthesis has been reported for N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide starting from 4,7-dichloroquinoline, which involved N-oxidation, C2-amidation, and a subsequent nucleophilic aromatic substitution at C4. researchgate.netresearchgate.net
One-Pot Synthesis Methodologies
While a dedicated one-pot synthesis for this compound is not prominently described in the literature, the principles of one-pot reactions could be applied to streamline the synthetic sequence. A hypothetical one-pot or domino reaction could involve the in-situ formation of a reactive intermediate that undergoes subsequent transformations without isolation.
For example, a process could be envisioned where the cyclization and chlorination steps are combined. More advanced one-pot methodologies often involve multicomponent reactions. While direct application to this specific target is speculative, multicomponent reactions are known for the synthesis of highly substituted heterocyclic systems, including quinolines. nih.gov Such an approach would offer advantages in terms of efficiency, reduced waste, and shorter reaction times.
Challenges in Regioselectivity Control During Synthesis of this compound
A significant challenge in the synthesis of this compound is the control of regioselectivity during the electrophilic nitration of the 4,6-dichloroquinoline intermediate. The positions on the quinoline ring exhibit different reactivities towards electrophiles, and the directing effects of the two chlorine atoms and the heterocyclic nitrogen atom must be carefully considered.
The chlorine atom at the 4-position is a deactivating group but directs ortho and para. The chlorine at the 6-position also deactivates the benzene (B151609) ring and directs ortho and para to itself. The quinoline nitrogen is a deactivating group, particularly under the acidic conditions typically used for nitration, where it will be protonated.
The interplay of these electronic effects can lead to the formation of a mixture of regioisomers, with nitration potentially occurring at other available positions on the quinoline ring, such as the 5, 7, or 8-positions. A thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives highlighted the complexities and inconsistencies in achieving regioselectivity, often resulting in a mixture of nitro isomers. researchgate.net Similar challenges would be expected in the nitration of 4,6-dichloroquinoline.
To overcome these challenges, careful optimization of reaction conditions, including the choice of nitrating agent, reaction temperature, and solvent, is crucial. In some cases, the use of protecting groups or alternative synthetic strategies that introduce the nitrogen functionality at the 3-position before or during the quinoline ring formation might be necessary to achieve the desired regioselectivity. Theoretical studies, such as DFT calculations, can also be employed to predict the most likely site of electrophilic attack and guide the experimental design for regioselective synthesis. mdpi.comresearchgate.net
Chemical Transformations and Derivatization Strategies of 4,6 Dichloroquinolin 3 Amine
Reactions Involving the Amine Group at C3
The primary amino group at the C3 position of the quinoline (B57606) ring is a versatile handle for a variety of chemical modifications, including acylation, alkylation, condensation, and cyclization reactions.
Acylation and Alkylation Reactions of the Primary Amine
The primary amine of 4,6-dichloroquinolin-3-amine readily undergoes acylation. A common method is the reaction with an acylating agent like acetic anhydride. innovareacademics.inmdpi.com This reaction typically proceeds under mild conditions to yield the corresponding acetamide (B32628) derivative, N-(4,6-dichloroquinolin-3-yl)acetamide. The acetylation serves as a method for protecting the amine group or for studying the effects of an amide substituent on the molecule's properties. mdpi.com Various catalysts, such as copper(II) tetrafluoroborate (B81430) or silver triflate, can facilitate the acetylation of amines with acetic anhydride, often under solvent-free conditions. organic-chemistry.org
Alkylation of the C3-amino group can also be achieved, though it is often more challenging to control than acylation. Direct alkylation with alkyl halides can lead to a mixture of mono- and poly-alkylated products. masterorganicchemistry.comlibretexts.org The reactivity follows the trend where the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation. masterorganicchemistry.com To achieve selective mono-alkylation, alternative two-step strategies are often preferred. libretexts.org
Table 1: Examples of Acylation and Alkylation Reactions
| Reactant | Reagent | Product | Reaction Type |
| This compound | Acetic Anhydride | N-(4,6-dichloroquinolin-3-yl)acetamide | Acylation |
| This compound | Alkyl Halide | N-Alkyl-4,6-dichloroquinolin-3-amine | Alkylation |
Condensation Reactions for Imine or Schiff Base Formation
The primary amine at the C3 position is capable of condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. scispace.comwikipedia.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netlibretexts.org The formation of these C=N double bonds is a reversible process and is typically catalyzed by an acid. libretexts.orglibretexts.org
The pH of the reaction medium is a critical parameter for successful imine formation. A slightly acidic environment (around pH 5) is generally optimal to facilitate the dehydration step without excessively protonating the amine, which would render it non-nucleophilic. libretexts.orglibretexts.org The resulting Schiff bases are valuable intermediates in organic synthesis and can be used to create more complex molecular architectures.
Table 2: General Scheme for Schiff Base Formation
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Schiff Base) | Conditions |
| This compound | R-CHO or R-CO-R' | (E/Z)-N-((R)methylene)-4,6-dichloroquinolin-3-amine | Acid Catalyst, Water Removal |
Cyclization Reactions Utilizing the Amino Functionality
The amino group at C3, in conjunction with the adjacent C4-chloro substituent, provides a reactive site for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, the amino group can act as a nucleophile, attacking an electrophilic center introduced at a nearby position or on a side chain, to construct new rings.
While direct examples involving this compound are specific to proprietary research, analogous cyclization strategies are well-documented for similar quinoline systems. For example, heating chloroquinolines with reagents like 1H-benzo Current time information in Bangalore, IN.mdpi.commdpi.comtriazole can lead to the formation of fused triazole systems, which can then undergo further rearrangement to yield indolo[2,3-b]quinolines. nih.gov Similarly, the reaction of aminoquinolines with appropriate bifunctional reagents can lead to the construction of various fused heterocycles, a common strategy in medicinal chemistry.
Reactivity of Halogen Substituents at C4 and C6
The chlorine atoms at positions C4 and C6 of the quinoline ring exhibit different reactivities, which can be exploited for selective functionalization. The C4-chloro group is significantly more reactive towards nucleophilic substitution due to its position adjacent to the ring nitrogen.
Nucleophilic Displacement Reactions of Chlorine Atoms (e.g., with various nucleophiles)
The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer intermediate formed during the reaction. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the C4-chloride. nih.gov
In contrast, the C6-chloro substituent is less reactive towards nucleophilic displacement under standard conditions. This difference in reactivity allows for selective functionalization at the C4 position while leaving the C6-chloro group intact for subsequent transformations. For example, reactions with various amines (alkylamines, anilines) can be performed selectively at C4, often facilitated by microwave irradiation or ultrasound. frontiersin.org
Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling, Buchwald-Hartwig amination)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the halogenated positions of the quinoline core.
The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, can be employed to introduce new alkyl, aryl, or heteroaryl groups at both the C4 and C6 positions. The differential reactivity of the two chlorine atoms can potentially allow for selective or sequential couplings by carefully controlling the reaction conditions.
The Buchwald-Hartwig amination provides a versatile method for the formation of C-N bonds. This reaction allows for the coupling of the chloro-substituents with a wide variety of primary and secondary amines. Similar to nucleophilic substitution, the C4-chloro position is expected to be more reactive in these palladium-catalyzed processes, enabling selective amination. These cross-coupling strategies significantly expand the accessible chemical space for derivatives of this compound.
Reduction of Halogen Atoms
The selective reduction of halogen atoms, or hydrodehalogenation, on the quinoline scaffold is a critical transformation for modifying the electronic and steric properties of the molecule. For di- and poly-halogenated quinolines, achieving chemoselectivity—the reduction of one halogen atom over another—is a significant synthetic challenge. The reactivity of the C-Cl bond towards reduction is influenced by its position on the quinoline ring.
Palladium-catalyzed hydrodehalogenation is a prominent method for this purpose. Systems employing a palladium catalyst in conjunction with a hydride source, such as sodium borohydride (B1222165) (NaBH₄) complexed with N,N,N′,N′-tetramethylethylenediamine (TMEDA), have proven effective for the rapid and quantitative reduction of chloroquinolines at room temperature. researchgate.netresearchgate.net Research on the hydrodehalogenation of 4,7-dichloroquinoline (B193633) demonstrated that chemoselective reduction is achievable, affording 7-chloroquinoline (B30040) as the sole product in nearly quantitative yield. researchgate.net This selectivity is attributed to the higher reactivity of the chlorine atom at the 4-position, which is part of the electron-deficient pyridine (B92270) ring, compared to the chlorine on the benzene (B151609) ring.
Applying these findings to this compound, it is anticipated that the C4-Cl bond would be preferentially reduced over the C6-Cl bond under similar palladium-catalyzed conditions. This would yield 6-chloroquinolin-3-amine, a valuable intermediate for further functionalization. The reaction is sensitive to the electronic density of the aromatic ring, which can allow for selective mono-dechlorination in di-substituted systems. wiley.com
Table 1: Representative Conditions for Hydrodehalogenation of Chloroquinolines
| Starting Material | Catalyst System | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4,7-Dichloroquinoline | PdCl₂(dppf) | NaBH₄, TMEDA | THF, Room Temp. | 7-Chloroquinoline | ~100% | researchgate.net |
| Various Aryl Chlorides | DPB Palladium Complex | KH | - | Hydrodechlorinated Product | High | wiley.com |
Electrophilic Aromatic Substitution on the Quinoline Ring of this compound
Electrophilic aromatic substitution (SEAr) on the quinoline ring typically occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridine ring. For an unsubstituted quinoline, substitution under vigorous conditions yields a mixture of 5- and 8-substituted products. uop.edu.pk The regiochemical outcome for this compound is dictated by the combined directing effects of the three substituents.
The substituents present on the ring have the following effects:
3-Amino (-NH₂): A powerful activating group and an ortho, para-director. It strongly activates the ring towards electrophilic attack.
4-Chloro (-Cl): A deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director via resonance.
6-Chloro (-Cl): Also a deactivating, ortho, para-directing group.
In acidic media, where most SEAr reactions are performed, the quinoline nitrogen and the 3-amino group will be protonated. Protonation of the nitrogen deactivates the entire ring system, especially the pyridine part. Protonation of the amino group converts it into an -NH₃⁺ group, which is a meta-director and strongly deactivating.
Considering these effects, the likely sites for electrophilic attack are the C5 and C7 positions on the benzene ring. The C6-chloro group directs incoming electrophiles to the C5 and C7 positions. The strongly deactivating nature of the two chloro groups and the protonated amine makes the ring very resistant to substitution. Studies on the nitration of 5,8-dichloroquinoline (B2488021) show that the reaction requires harsh conditions (oleum at 60 °C for 45 hours) to proceed, yielding 6-nitro-5,8-dichloroquinoline. cdnsciencepub.comcdnsciencepub.com Similarly, nitration of 2,6-dichloroquinoline (B154368) requires a mixture of concentrated nitric and sulfuric acids and proceeds at the 5-position. For this compound, substitution would likely require similarly forcing conditions, with the electrophile predicted to add at the C5 or C7 position, depending on the precise interplay of electronic and steric factors.
Oxidation and Reduction Reactions of the Quinoline Nucleus
The quinoline core of this compound can undergo both oxidation and reduction, transforming the aromatic system into different cyclic structures.
Reduction of the Quinoline Nucleus Catalytic hydrogenation of the quinoline ring can selectively reduce either the pyridine or the benzene portion of the scaffold, depending on the catalyst and reaction conditions.
Reduction to Tetrahydroquinolines: The pyridine ring is generally more susceptible to reduction. Catalytic hydrogenation using catalysts like platinum oxide or supported gold catalysts typically yields 1,2,3,4-tetrahydroquinolines. acs.orggatech.edu This transformation can be highly regioselective, preserving functional groups on the benzene ring, including halogens. acs.orgacs.org Therefore, the reduction of this compound under these conditions would be expected to produce 4,6-dichloro-1,2,3,4-tetrahydroquinolin-3-amine.
Reduction to 5,6,7,8-Tetrahydroquinolines: Selective hydrogenation of the carbocyclic ring is less common but can be achieved with specific catalyst systems, such as a Ru(η³-methallyl)₂(cod)–PhTRAP catalyst, to yield 5,6,7,8-tetrahydroquinolines. rsc.org
Reduction to Decahydroquinolines: Vigorous reduction, for instance with a platinum catalyst under high pressure and temperature, can lead to the complete saturation of both rings, producing decahydroquinoline (B1201275) derivatives. uop.edu.pk
Oxidation of the Quinoline Nucleus Oxidation of the quinoline ring typically leads to the cleavage of the carbocyclic ring, yielding pyridine-2,3-dicarboxylic acid, known as quinolinic acid. wikipedia.org This oxidative degradation is a characteristic reaction of the quinoline scaffold. The reaction can be carried out using strong oxidizing agents. More recently, enzymatic methods using cytochrome P450 enzymes have been shown to hydroxylate the quinoline ring at various positions, and in some cases, lead to aromatization or other oxidative transformations. nih.govresearchgate.net For this compound, strong oxidation would likely result in the formation of a substituted pyridine-2,3-dicarboxylic acid.
Synthetic Utility of this compound as a Building Block for Polycyclic Systems
The dual functionality of an amino group and reactive chloro substituents makes this compound a valuable precursor for the synthesis of fused polycyclic heterocyclic systems. The strategic positioning of these groups allows for a variety of annulation (ring-forming) reactions.
One common strategy involves the substitution of the C4-chloro atom with a suitable nucleophile, followed by a cyclization reaction involving the 3-amino group. For example, a reaction sequence starting with a related compound, 2,4-dichloroquinoline-3-carbonitrile (B1351073), involves reaction with phenylhydrazine (B124118) to form a pyrazole (B372694) ring fused to the quinoline core (a pyrazolo[4,3-c]quinoline). researchgate.net Subsequent reactions of the remaining chloro group and the newly introduced functionalities can lead to the construction of more complex tetracyclic and pentacyclic systems. researchgate.net
Similarly, the amino group can be the initial site of reaction. Condensation of 3-aminoquinolines with various reagents can build new rings. For instance, 3-aminoquinolines can react with β-enaminones to form quinolinyl β-enaminone hybrids. nih.gov More elaborate constructions involve multi-component reactions. Three-component domino reactions of aromatic aldehydes, an amine (like 1H-indazol-6-amine), and a C-H acid (like 4-hydroxyquinolin-2(1H)-one) can generate complex polycyclic heterocycles containing a pyrazoloquinoline core under catalyst-free conditions. scispace.com
The palladium-catalyzed amination of dichloroquinolines with diamines has been used to synthesize novel macrocycles, demonstrating the utility of these compounds in constructing large ring systems. rsc.orgmdpi.com The differential reactivity of the C4-Cl and C6-Cl positions can be exploited for sequential, regioselective reactions to build these complex architectures.
Table 2: Examples of Polycyclic Systems Derived from Substituted Quinolines
| Quinoline Precursor Type | Reaction Partner(s) | Resulting Polycyclic System | Reference |
|---|---|---|---|
| 3-Amino-4-chloroquinoline derivatives | Primary amines, Triethyl orthoformate | Pentaazaaceanthrylenes | researchgate.net |
| 3-Aminoquinoline (B160951) | Ethylene glycol | Pyrrolo[2,3-c]carbazoles | tubitak.gov.tr |
| 4,6-Dichloroquinoline (B1298317) | Di- and trioxadiamines | Oxaazamacrocycles | rsc.org |
| 4-Hydroxyquinolin-2(1H)-one | Aromatic aldehydes, 1H-Indazol-6-amine | Pyrazoloquinolines | scispace.com |
Advanced Spectroscopic and Structural Characterization Methodologies for 4,6 Dichloroquinolin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4,6-dichloroquinolin-3-amine, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.
Proton (¹H) NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in a molecule. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the quinoline (B57606) ring system and the amine (-NH₂) protons.
The aromatic region would likely display a set of signals corresponding to the protons at positions 2, 5, 7, and 8. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the quinoline ring, as well as the electron-donating effect of the amine group. The multiplicity of each signal (e.g., singlet, doublet, triplet) would be determined by the number of adjacent protons, following the n+1 rule, and the coupling constants (J) would provide information about the connectivity between them. The amine protons would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.
Specific experimental ¹H NMR data for this compound, including chemical shifts, multiplicities, and coupling constants, were not available in the searched resources. A hypothetical data table is presented below for illustrative purposes.
Hypothetical ¹H NMR Data for this compound
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.5 - 8.7 | s | - |
| H-5 | 7.8 - 8.0 | d | 8.5 - 9.0 |
| H-7 | 7.4 - 7.6 | dd | 8.5 - 9.0, ~2.0 |
| H-8 | 7.9 - 8.1 | d | ~2.0 |
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms.
The spectrum would be expected to show nine distinct signals corresponding to the nine carbon atoms of the dichloroquinoline core. The carbons bonded to the electronegative chlorine and nitrogen atoms (C-4, C-6, C-8a, and C-10a) would be expected to resonate at a lower field (higher ppm values). The chemical shifts of the carbons in the benzene (B151609) and pyridine (B92270) rings would provide further confirmation of the substitution pattern.
Specific experimental ¹³C NMR data for this compound were not found in the available search results. A hypothetical data table is provided for illustrative purposes.
Hypothetical ¹³C NMR Data for this compound
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 145 - 150 |
| C-3 | 120 - 125 |
| C-4 | 148 - 152 |
| C-4a | 125 - 130 |
| C-5 | 128 - 132 |
| C-6 | 130 - 135 |
| C-7 | 126 - 130 |
| C-8 | 122 - 126 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete chemical structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. This would be instrumental in confirming the connectivity of the protons on the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of the protonated carbons in the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound with a high degree of accuracy (typically to four or five decimal places). This precise mass measurement allows for the determination of the elemental composition of the molecule, which is a crucial step in confirming its identity. For this compound (C₉H₆Cl₂N₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, and M+4 peaks being approximately 9:6:1.
Specific experimental HRMS data for this compound was not available in the searched literature. The expected theoretical data is presented below.
Theoretical HRMS Data for this compound
| Molecular Formula | Isotope | Calculated Exact Mass |
|---|---|---|
| C₉H₆³⁵Cl₂N₂ | [M]⁺ | 211.9908 |
| C₉H₆³⁵Cl³⁷ClN₂ | [M+2]⁺ | 213.9878 |
Fragmentation Pattern Analysis
A detailed experimental fragmentation pattern analysis for this compound could not be located in the provided search results. A table of plausible major fragments is included for illustrative purposes.
Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z | Possible Fragment |
|---|---|
| 177 | [M - Cl]⁺ |
| 142 | [M - 2Cl]⁺ |
| 195 | [M - NH₂]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides definitive evidence for its key structural features, including the primary amine group, the aromatic quinoline core, and the carbon-chlorine bonds.
The primary amine (-NH₂) group is characterized by two distinct absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. libretexts.orgorgchemboulder.com The presence of two peaks in this area is a clear indicator of a primary amine (R-NH₂). orgchemboulder.com Additionally, the N-H bending vibration, or scissoring, for primary amines typically appears as a sharp band in the 1650-1580 cm⁻¹ range. orgchemboulder.com Another characteristic absorption is the broad N-H wagging band, which can be found between 910-665 cm⁻¹. orgchemboulder.com
Table 1: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| > 3000 | C-H Stretch | Aromatic Ring |
| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1335-1250 | C-N Stretch | Aromatic Amine |
| 910-665 | N-H Wag | Primary & Secondary Amines |
| < 850 | C-Cl Stretch | Chloro-aromatic |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from a ground electronic state to a higher-energy excited state. For aromatic and heteroaromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π*.
The quinoline ring system is a chromophore that absorbs strongly in the UV region. The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions within the fused aromatic system. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals and are generally characterized by high molar absorptivity (ε). The presence of substituents like the chlorine atoms and the amine group can cause shifts in the absorption maxima (λmax) and changes in intensity.
The amine group acts as an auxochrome, a group that, when attached to a chromophore, alters the λmax and the intensity of the absorption. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic π system, leading to a bathochromic shift (shift to longer wavelengths). The chlorine atoms also have non-bonding electrons and can influence the electronic transitions. Solvatochromism, the change in absorption spectrum with solvent polarity, can also be observed, as polar solvents may stabilize the ground or excited states differently, affecting the energy of the electronic transitions. researchgate.net
Table 2: Expected Electronic Transitions for this compound
| Transition | Wavelength Range (nm) | Associated Structural Feature |
| π → π | 200-400 | Quinoline aromatic system |
| n → π | > 300 | Heterocyclic nitrogen, Amine group |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of this compound, it is possible to determine its exact molecular geometry, including bond lengths, bond angles, and torsional angles. This method offers an unambiguous confirmation of the compound's structure. nih.gov
A crystallographic analysis would reveal the planarity of the quinoline ring system and the orientation of the amine and chloro substituents. It would also provide detailed information about intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group and π-π stacking between the aromatic rings of adjacent molecules. These interactions are crucial for understanding the crystal packing and the physical properties of the solid material. nih.gov
While specific crystallographic data for this compound is not available in the reviewed literature, a typical analysis would yield the parameters shown in the table below. The data presented is hypothetical but representative of what would be expected for a substituted quinoline derivative crystallizing in a common system like monoclinic. nih.govresearchgate.net
Table 3: Representative Crystallographic Data for a Substituted Quinoline Compound
| Parameter | Description | Example Value |
| Crystal System | The symmetry of the unit cell. | Monoclinic |
| Space Group | The set of symmetry operations. | P2₁/c |
| a, b, c (Å) | Unit cell dimensions. | a = 8.5, b = 12.1, c = 9.3 |
| α, β, γ (°) | Unit cell angles. | α = 90, β = 105, γ = 90 |
| Z | Number of molecules per unit cell. | 4 |
| Bond Length (C-Cl) | Distance between carbon and chlorine atoms. | ~1.74 Å |
| Bond Length (C-N) | Distance between carbon and nitrogen atoms. | ~1.38 Å |
Chromatographic Methods for Purity Assessment and Isomeric Separation
Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for purity assessment and the separation of potential isomers.
High-Performance Liquid Chromatography (HPLC) is widely used for the purity analysis of non-volatile and thermally sensitive compounds like substituted quinolines. cmes.org Reversed-phase HPLC (RP-HPLC) is the most common mode, typically employing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile or methanol and water with buffers. mdpi.com A UV detector is commonly used for detection, as the quinoline ring system is strongly UV-active. mdpi.com The method can be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness, allowing for the accurate quantification of this compound and any related impurities. mdpi.comnih.gov
Gas Chromatography (GC) , often coupled with a Mass Spectrometry (MS) detector (GC-MS), is another powerful tool for separation and identification. nih.gov It is particularly effective for separating volatile compounds and isomers. Due to the polarity and potential for hydrogen bonding of the amine group, derivatization may sometimes be necessary to improve peak shape and thermal stability. labrulez.com However, modern deactivated columns can often analyze primary aromatic amines directly. bre.com GC-MS provides both retention time data for quantification and mass spectra for definitive identification of the parent compound and any impurities. glsciences.com
Table 4: Typical Chromatographic Methods for Analysis of Aromatic Amines
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Application |
| RP-HPLC | C18 (Octadecylsilane) | Acetonitrile/Water gradient | UV-Vis | Purity assessment, Quantification |
| GC-MS | Phenyl-methylpolysiloxane | Helium | Mass Spectrometer | Isomeric separation, Impurity identification |
Computational and Theoretical Investigations of 4,6 Dichloroquinolin 3 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems, offering a detailed picture of their electronic architecture and predicting their chemical behavior.
Density Functional Theory (DFT) has become a important tool for studying quinoline (B57606) derivatives. researchgate.netdergipark.org.tr DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and calculate the vibrational frequencies of quinoline compounds. dergipark.org.trresearchgate.net These theoretical calculations have shown good agreement with experimental data, such as that obtained from X-ray crystallography, for related molecules. nih.gov
For instance, in the study of similar quinoline derivatives, DFT has been used to analyze molecular structures and vibrational spectra. dergipark.org.tr The calculated geometric parameters and vibrational frequencies often align well with experimental findings, validating the computational models used. nih.gov This approach allows for a detailed understanding of the structural and electronic properties of molecules like 4,6-dichloroquinolin-3-amine.
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. unizin.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to this analysis, as they represent the molecule's ability to donate and accept electrons, respectively. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net
In the context of quinoline derivatives, MO analysis helps in understanding their electronic transitions and reactivity patterns. dergipark.org.tr The distribution and energies of these frontier orbitals can be calculated using methods like DFT, providing insights into the molecule's chemical behavior. dergipark.org.trresearchgate.net For example, the HOMO and LUMO plots for similar compounds reveal the regions of the molecule that are most likely to be involved in chemical reactions. dergipark.org.tr
| Parameter | Description | Typical Calculation Level |
|---|---|---|
| Geometry Optimization | Finds the lowest energy conformation of the molecule. | DFT/B3LYP/6-311++G(d,p) |
| Vibrational Frequencies | Predicts infrared and Raman spectra. | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy. | DFT/B3LYP/6-311++G(d,p) |
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively. researchgate.net
For quinoline derivatives, MEP analysis can identify the most likely sites for protonation and other electrophilic or nucleophilic interactions. uni-muenchen.deresearchgate.net The nitrogen atom in the quinoline ring is often a site of negative potential, indicating its nucleophilic character. uni-muenchen.de The distribution of electrostatic potential is influenced by the substituents on the quinoline ring, and computational methods can accurately predict these effects. researchgate.net
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. rsc.org For flexible molecules, understanding the conformational landscape is crucial for predicting their properties and biological activity. ethz.ch Computational methods can be used to explore the potential energy surface of a molecule and identify its stable conformers. ethz.ch
Reaction Mechanism Studies for Synthetic Pathways Involving this compound
Computational chemistry plays a significant role in elucidating the mechanisms of chemical reactions. researchgate.net By modeling the reaction pathways, it is possible to identify transition states, calculate activation energies, and understand the factors that control the reaction's outcome. mdpi.com This knowledge is invaluable for optimizing existing synthetic routes and designing new ones.
Several synthetic strategies are relevant to this compound, including nucleophilic aromatic substitution and the Gould-Jacobs reaction. wikipedia.orglibretexts.org For example, the synthesis of quinoline derivatives often involves the reaction of an aniline (B41778) with a malonic acid derivative, followed by cyclization. wikipedia.org Computational studies can provide detailed insights into the mechanisms of these reactions, helping to explain the observed regioselectivity and reactivity. mdpi.com
| Reaction Type | Description | Key Intermediates |
|---|---|---|
| Nucleophilic Aromatic Substitution | Displacement of a leaving group by a nucleophile. mdpi.com | Meisenheimer complex |
| Gould-Jacobs Reaction | Synthesis of quinolines from anilines and malonic esters. wikipedia.org | Anilidomethylenemalonic ester wikipedia.org |
| Reductive Amination | Conversion of a carbonyl group to an amine. libretexts.org | Imine/Enamine libretexts.org |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are widely used to predict the spectroscopic properties of molecules, such as their infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.govresearchgate.netbeilstein-journals.org These predictions can be compared with experimental data to confirm the structure of a synthesized compound and to gain a deeper understanding of its electronic and vibrational properties. researchgate.netresearchgate.net
For quinoline derivatives, DFT calculations can provide accurate predictions of their vibrational frequencies, which can be correlated with experimental IR and Raman spectra. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, aiding in the assignment of experimental NMR spectra. dergipark.org.tr Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, providing insights into the molecule's photophysical properties. researchgate.netbeilstein-journals.org
Potential Applications in Advanced Chemical Synthesis and Material Science Utilizing 4,6 Dichloroquinolin 3 Amine
Role as a Versatile Synthetic Intermediate for Novel Heterocyclic Compounds
The trifunctional nature of 4,6-dichloroquinolin-3-amine renders it an exceptionally useful intermediate for the synthesis of novel and complex heterocyclic systems. The amino group and the two chloro substituents serve as reactive handles for constructing fused-ring systems and introducing diverse functionalities.
Research has demonstrated that related chloro- and amino-quinolines are pivotal in synthesizing fused tetracyclic and pentacyclic systems. tandfonline.comnih.gov For instance, derivatives of 4-amino-2-chloro-quinoline-3-carbonitriles have been used to construct 1,2,3,4,5,6-hexaazaacephenanthrylene ring systems through reactions involving the amino group and subsequent diazotization. nih.gov
A particularly significant application is in the synthesis of pyrazolo[4,3-c]quinolines, a class of compounds investigated for various biological activities, including as anti-inflammatory agents. researchgate.netnih.gov The general strategy often involves using a 4-chloroquinoline (B167314) precursor. Starting with a compound like 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine, which can be conceptually derived from a dichloro-aminoquinoline, various substituted anilines can be introduced at the 4-position to create a library of derivatives. nih.gov The synthesis of these scaffolds often relies on the higher reactivity of the chlorine atom at the C4 position compared to other positions on the quinoline (B57606) ring. researchgate.net This differential reactivity allows for selective nucleophilic substitution, which is a key step in building more complex heterocyclic structures.
The amino group at the C3 position can also be a focal point for cyclization. For example, it can be transformed into other functional groups or used in condensation reactions to form new rings fused to the quinoline core. The versatility of related 2,4-dichloroquinoline-3-carbonitrile (B1351073) in creating thieno[3,2-c]quinolines and pyrazolo[4,3-c]quinolines further underscores the synthetic potential of the this compound scaffold. researchgate.net
Precursor for Functional Organic Materials
The unique electronic and structural features of the this compound scaffold make it an attractive precursor for a variety of functional organic materials. The quinoline core is an electron-deficient system, which can be further modulated by the electron-withdrawing chloro groups and the electron-donating amino group. This inherent donor-acceptor character is a key attribute for materials used in electronics and sensing.
Quinoline derivatives have emerged as important materials in the field of organic electronics, finding applications in Organic Light-Emitting Diodes (OLEDs), organic field-effect transistors (OFETs), and organic memory devices. rsc.orguconn.edu Many of these applications rely on molecules with a donor-acceptor (D-A) architecture to facilitate charge transfer and tune the material's electronic properties and bandgap. rsc.orgbohrium.com
The this compound structure is an ideal starting point for creating such D-A systems. The electron-deficient quinoline ring acts as an acceptor, while the amino group provides a donor component. The two chlorine atoms offer sites for introducing stronger donor or acceptor moieties through cross-coupling reactions, allowing for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgrsc.org For example, studies on 2,4-difluorenylquinoline derivatives have shown they can act as blue light emitters with high fluorescence efficiency, suitable for OLEDs. bohrium.com Similarly, quinoline-based molecules incorporating ferrocene (B1249389) have been investigated for non-volatile memory devices, demonstrating how the quinoline core's reducing properties can be harnessed. rsc.org By strategically modifying this compound, novel semiconductors with tailored bandgaps and charge carrier properties can be developed for next-generation electronic devices. rsc.org
Table 1: Properties of Selected Quinoline-Based Electronic Materials
| Compound/System | Application | Key Property/Performance | Reference |
| 2,4-Difluorenylquinoline | OLEDs | Blue emission (~400 nm), high fluorescence efficiency (63–97% in solution) | bohrium.com |
| 8,8′-Dimethoxy-5,5′-bisquinoline | OLEDs | Bright blue emission (425 nm), low turn-on voltage (2.8 V) | uconn.edu |
| Triarylamine-Quinoline (D-A-D) | WORM Memory | Tunable bandgap (2.63–2.98 eV), stable memory behavior | rsc.org |
| Ferrocene-Quinoline | Memory Devices | Reversible redox behavior, bandgaps of 2.67–2.77 eV | rsc.org |
Aminoquinoline derivatives are widely recognized as excellent platforms for developing fluorescent and colorimetric chemosensors. rsc.orgchula.ac.thnih.gov Their ability to signal the presence of specific analytes, such as metal ions or changes in pH, through a change in fluorescence or color makes them highly valuable. The sensing mechanism often relies on processes like photoinduced electron transfer (PET), internal charge transfer (ICT), or chelation-enhanced fluorescence (CHEF), which are modulated by the interaction between the sensor molecule and the analyte. chula.ac.thacs.org
The this compound scaffold is well-suited for creating such sensors. The amino group can act as a binding site or be modified to incorporate a specific receptor for a target analyte. The quinoline nitrogen itself can participate in binding and sensing, particularly for pH. rsc.org Research on 8-amidoquinoline derivatives has shown their effectiveness as fluorescent probes for zinc ions, where the coordination of the metal enhances fluorescence emission. chula.ac.thnih.gov
A study on macrocycles derived from 4,6-dichloroquinoline (B1298317) demonstrated their utility as selective chemosensors for metal cations. rsc.org These macrocycles, formed by reacting the dichloroquinoline with di- and trioxadiamines, showed distinct responses to various metal ions in UV-vis and fluorescence spectroscopy, with one derivative proving to be a selective sensor for Cu(II). rsc.org This highlights a direct pathway from a 4,6-dichloroquinoline precursor to a functional sensor, leveraging the reactivity of the chloro groups for macrocyclization and creating a specific binding pocket.
Table 2: Examples of Aminoquinoline-Based Fluorescent Sensors
| Sensor Base | Analyte | Sensing Mechanism | Detection Limit | Reference |
| Amidoquinoline-naphthalimide | Glucosamine | PET Inhibition | 0.29 µM | chula.ac.th |
| 8-Amidoquinoline derivatives | Zn(II) | CHEF / ICT | Not specified | chula.ac.th |
| 2-methoxy-6-((quinolin-3-ylimino)methyl)phenol | pH | Colorimetric/Fluorometric | Not specified | rsc.org |
| Macrocycle from 4,6-dichloroquinoline | Cu(II) | Colorimetric/Fluorometric | Not specified | rsc.org |
| 8-aminoquinoline/8-hydroxyquinoline | Cd(II) | PET | Not specified | acs.org |
Quinoline-based molecules have been extensively developed as ligands for transition metal catalysts, which are used in a wide range of important organic transformations. thieme-connect.comresearchgate.net The nitrogen atom of the quinoline ring, along with other strategically placed donor atoms, can coordinate with metal centers like ruthenium, osmium, copper, and iridium to form stable and catalytically active complexes. nih.govrsc.orgresearchgate.net These catalysts have shown high efficiency in reactions such as asymmetric hydrogenation, atom transfer radical addition (ATRA), and various cross-coupling reactions. thieme-connect.comnih.govrsc.org
This compound provides a versatile platform for designing new ligands. The amino group can be readily modified to introduce other coordinating arms, such as phosphines or additional amino groups, to create bidentate or polydentate ligands. Furthermore, the chlorine atoms at the C4 and C6 positions can be substituted via cross-coupling reactions to attach other ligand fragments or to tune the electronic properties of the quinoline ring, thereby influencing the activity and selectivity of the final metal complex. researchgate.net For example, copper(II) complexes with quinoline-based ligands have been used as effective photocatalysts for ATRA reactions under visible light. rsc.orgresearchgate.net Similarly, ruthenium and osmium pincer complexes with benzo[h]quinoline-based ligands are highly active for the transfer hydrogenation of ketones. nih.gov The synthesis of such ligands often starts from functionalized quinolines, demonstrating a clear path for the use of this compound in developing novel catalytic systems. nih.govmdpi.com
Development of Molecular Scaffolds with Tunable Physicochemical Attributes
The concept of a molecular scaffold is central to modern drug discovery and materials science, where a core structure is systematically modified to fine-tune its properties. The quinoline ring is an excellent example of such a scaffold, and its functionalization has become a key strategy in synthetic chemistry. researchgate.netnih.govpreprints.org The this compound molecule is a prime candidate for this approach due to its multiple, orthogonally addressable functionalization points.
Researchers have shown that minor structural modifications to a quinoline core can lead to significant changes in physicochemical properties, such as lipophilicity, receptor affinity, and photophysical characteristics. preprints.orgmdpi.com For fluorescent applications, properties like emission wavelength, quantum yield, and sensitivity to the local environment can be precisely controlled. nih.gov A modular approach using rigid sp3-scaffolds attached to a quinoline unit demonstrated that the through-space charge transfer (TSCT) state, and thus the emission color, could be tuned by simply varying the distance between an aliphatic amine and the quinoline ring. nih.govacs.org
The this compound scaffold offers three distinct sites for modification. The C4-Cl bond is generally the most reactive towards nucleophilic substitution. researchgate.net The C6-Cl bond can be addressed under different conditions, often requiring metal catalysis. The C3-amino group offers another avenue for derivatization through acylation, alkylation, or condensation. This allows for a combinatorial approach to create a library of compounds where properties are systematically tuned. For example, replacing the chloro groups with different aryl groups via Suzuki coupling or the amino group with various amides can predictably alter the molecule's electronic and photophysical properties for applications ranging from biological imaging probes to organic electronic materials. nih.gov
Integration into Polymeric Architectures and Hybrid Materials
Incorporating functional heterocyclic units like quinoline into polymers is a powerful strategy for creating advanced materials with novel optical, electronic, or biological properties. tandfonline.comnih.gov The this compound molecule can serve as a monomer or a precursor to a monomer for integration into various polymer architectures.
One common approach is the synthesis of a quinoline-containing monomer that possesses a polymerizable group, such as a vinyl, acrylate (B77674), or styrenic moiety. tandfonline.comrsc.orgtandfonline.com This monomer can then be polymerized, often via free-radical polymerization, to yield a side-chain polymer where the quinoline unit is pendant to the main polymer backbone. tandfonline.comtandfonline.com For example, a novel acrylate monomer based on a quinoline chalcone (B49325) has been synthesized and copolymerized to create materials with antimicrobial activity and controlled drug-release profiles. nih.gov The amino group of this compound could be readily reacted with acryloyl chloride to form a polymerizable amide monomer.
Another strategy involves step-growth polymerization. A patent describes the formation of quinoline polymers by reacting 2-amino-8-hydroxyquinolines with diisocyanates. google.com This demonstrates that the amino functionality on the quinoline ring can directly participate in polymerization reactions. The chloro groups on this compound could also be utilized in polycondensation reactions, such as Suzuki or Sonogashira polycondensation, to form fully conjugated polymers where the quinoline unit is part of the polymer backbone. Such polymers are of great interest for applications in organic electronics. acs.org The resulting polymers can form hybrid materials, for instance, by creating metal-binding polymer fibers for sequestration or catalysis. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,6-Dichloroquinolin-3-amine, and how can reaction parameters be controlled?
- Methodology : The compound can be synthesized via reductive amination using SnCl₂·2H₂O in ethanol/acetic acid under reflux, followed by neutralization and extraction with ethyl acetate (EtOAc). Key parameters include stoichiometric ratios (e.g., SnCl₂ in excess for complete reduction), temperature control during neutralization to avoid side reactions, and solvent selection for efficient extraction . For derivatives, nucleophilic substitution or coupling reactions (e.g., with benzhydrylpiperazine) require inert atmospheres, precise stoichiometry, and purification via recrystallization or column chromatography .
Q. Which analytical techniques are essential for characterizing this compound and its derivatives?
- Methodology : High-performance liquid chromatography (HPLC) is critical for assessing purity (≥95% typical for research-grade compounds) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with chloro-substituents showing distinct downfield shifts. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (using SHELXL ) resolves absolute configuration in crystalline derivatives.
Q. How should researchers handle solubility and stability challenges during experimental workflows?
- Methodology : Use polar aprotic solvents (e.g., DMSO, THF) for dissolution, and avoid prolonged exposure to light/moisture. Stability studies under varying pH and temperature conditions are recommended. For hygroscopic intermediates, store under inert gas (N₂/Ar) and use anhydrous solvents during synthesis .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives in medicinal chemistry?
- Methodology : Systematically modify the quinoline core (e.g., substituents at positions 4 and 6) and evaluate biological activity. For example, replacing chlorine with fluorine or methyl groups alters electronic properties and steric hindrance, impacting target binding. Use computational tools (docking studies, molecular dynamics ) to predict interactions, followed by in vitro assays (e.g., enzyme inhibition, cytotoxicity) to validate hypotheses .
Q. What methodologies are recommended for resolving crystallographic data inconsistencies in this compound derivatives?
- Methodology : Employ the SHELX suite (SHELXL/SHELXD) for structure refinement, particularly for high-resolution or twinned data. Address outliers by re-examining data collection parameters (e.g., crystal mounting, temperature) and validating hydrogen bonding/van der Waals interactions. Cross-validate with spectroscopic data (NMR/IR) to confirm molecular geometry .
Q. How can researchers address contradictory yield reports in synthetic protocols for this compound derivatives?
- Methodology : Conduct reproducibility studies by varying catalysts (e.g., SnCl₂ vs. Pd/C), solvents (EtOH vs. THF), and reaction times. Use design of experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry). Analytical tracking (TLC/GC-MS) of intermediate steps can isolate bottlenecks, such as incomplete reduction or side-product formation .
Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reaction pathways?
- Methodology : Apply density functional theory (DFT) to model transition states and activation energies for proposed reactions (e.g., nucleophilic aromatic substitution). Compare with experimental results (e.g., HPLC retention times, MS fragmentation) to refine computational models. Molecular dynamics simulations can further predict solvent effects and stability under varying conditions .
Data Analysis and Integration
Q. How should researchers integrate fragmented literature data into a cohesive study on this compound?
- Methodology : Perform a systematic review (PRISMA guidelines) to categorize data by synthesis routes, biological activity, and physicochemical properties. Use meta-analysis tools to identify trends (e.g., correlation between substituent electronegativity and bioactivity). Address gaps by designing targeted experiments (e.g., unexplored derivatives) .
Q. What strategies can mitigate batch-to-batch variability in this compound synthesis?
- Methodology : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like purity and crystallinity, and control critical process parameters (CPPs) such as reaction time and cooling rates. Use statistical process control (SPC) charts to monitor consistency across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
